Benzyl dichloroborane

Description

Properties

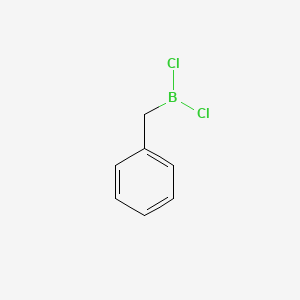

Molecular Formula |

C7H7BCl2 |

|---|---|

Molecular Weight |

172.85 g/mol |

IUPAC Name |

benzyl(dichloro)borane |

InChI |

InChI=1S/C7H7BCl2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2 |

InChI Key |

VPDNFSOUXJRBBH-UHFFFAOYSA-N |

Canonical SMILES |

B(CC1=CC=CC=C1)(Cl)Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

Reactivity of the Benzylic Position

The benzylic C–H bond in benzyl dichloroborane exhibits reduced bond dissociation energy (BDE) compared to aliphatic or aromatic C–H bonds. This arises from stabilization of the resulting radical or carbocation by the adjacent aromatic ring . Key BDE comparisons include:

| Bond Type | BDE (kcal/mol) | BDE (kJ/mol) |

|---|---|---|

| Benzylic C–H (C₆H₅CH₂–H) | 90 | 377 |

| Allylic C–H (CH₂=CHCH₂–H) | 89 | 372 |

| Methyl C–H (H₃C–H) | 105 | 439 |

This lowered BDE facilitates reactions such as halogenation, oxidation, and carboboration at the benzylic site .

1,2-Carboboration with Ynamides

This compound undergoes regio- and stereoselective 1,2-carboboration with ynamides (R–C≡N–R') under mild conditions :

-

Reaction Conditions :

-

Dichloroborane generated in situ from trimethyl(aryl)silanes and BCl₃.

-

Stirred with ynamides in CHCl₃ at room temperature for 16 hours.

-

-

Key Findings :

This method provides access to geometrically defined alkenyl boronates, valuable in cross-coupling reactions .

Reactions with Alkynes and Formation of Vinylboranes

This compound reacts with trimethylsilyl (TMS)-substituted alkynes in 1,1-carboboration reactions, producing vinylboranes :

-

Mechanism :

-

Electrophilic boron attacks the alkyne, followed by migration of the benzyl group.

-

Stereospecific addition yields (Z)-configured products.

-

-

Functional Group Compatibility :

Role in Diboration Reactions

Diboron tetrachloride (B₂Cl₄) derivatives, including this compound, participate in uncatalyzed diboration of unsaturated substrates :

-

Reaction Pathways :

-

Catalytic Applications :

Comparative Reactivity with Related Compounds

This compound shows higher electrophilicity compared to less-substituted dichloroboranes due to aryl stabilization :

| Compound | Relative Reactivity | Key Reaction |

|---|---|---|

| This compound | High | 1,2-Carboboration |

| B(C₆F₅)₃ (BCF) | Moderate | Frustrated Lewis Pair |

| B₂Cl₄ | Very High | Uncatalyzed Diboration |

This compound’s unique reactivity profile makes it a valuable reagent in organoboron chemistry, particularly for stereoselective syntheses and functionalization of complex scaffolds. Its compatibility with diverse functional groups and substrates underscores its utility in both academic and industrial settings .

Comparison with Similar Compounds

Dichloroborane (BCl₂H)

Monochlorodiborane (B₂H₅Cl)

- Thermal Behavior: Like dichloroborane, monochlorodiborane is thermally unstable and requires specialized separation techniques at sub-ambient temperatures .

- Functional Differences : The absence of an organic substituent in B₂H₅Cl limits its utility in organic synthesis compared to this compound, which could participate in cross-coupling or alkylation reactions.

Platinum-Based Catalysts (Pt@CHs)

- Catalytic Efficiency : Pt@CHs catalysts demonstrate high activity in oxidizing benzyl alcohols to aldehydes (e.g., 99% yield for benzaldehyde) under mild conditions (80°C, 3 hours) .

- Contrast with Organoboron Catalysts: Unlike Pt@CHs, this compound may act as a stoichiometric reagent rather than a catalyst, with reactivity centered on boron’s electrophilic character.

Data Tables and Comparative Analysis

Table 1: Key Properties of Boron Compounds and Catalysts

*Inferred properties due to lack of direct evidence.

Table 2: Catalytic Performance of Pt@CHs vs. Other Catalysts

Research Findings and Mechanistic Insights

- Pt@CHs Mechanism : Benzyl alcohol oxidation involves (i) substrate adsorption on Pt surfaces, (ii) C–H bond activation, and (iii) O₂-mediated dehydrogenation to form aldehydes .

- Contrast with Organoboron Reactivity: this compound, if used in catalysis, would likely facilitate electrophilic substitutions or transmetallation reactions, differing fundamentally from Pt@CHs’ redox-based activity.

5. Limitations and Knowledge Gaps The provided evidence lacks direct studies on this compound, limiting authoritative comparisons. Further research is needed to:

- Compare its reactivity with other boron halides (e.g., BCl₃) or arylboronic acids.

6. Conclusion While this compound remains underexplored in the provided literature, its structural analogs (e.g., dichloroborane) and catalytic systems (e.g., Pt@CHs) highlight divergent reactivities. Pt-based systems excel in alcohol oxidation, whereas organoboron compounds like this compound may find niche applications in electrophilic transformations. Future studies should address this compound’s synthetic utility and stability under varying conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.